6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a 4-methylphenyl group attached to the triazole ring.
Preparation Methods
The synthesis of 6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of substituted acetophenones with glyoxylic acid monohydrate in the presence of acetic acid, followed by cyclization with hydrazine hydrate . Another method involves the use of substituted hydrazines and pyridazine derivatives under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis to reduce reaction times and improve yields .
Chemical Reactions Analysis
6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like sodium hydride and alkyl halides.
Cyclization: The compound can be synthesized through cyclization reactions involving hydrazine derivatives and pyridazine precursors.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been evaluated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain kinases and enzymes by binding to their active sites . This binding can disrupt the normal function of these proteins, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
6-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine can be compared with other triazolopyridazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have similar biological activities but differ in their core structure, which includes a thiadiazine ring instead of a pyridazine ring.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds also share a triazole ring but are fused with a pyrazine ring, leading to different chemical properties and biological activities.
N-(2-Chloro-4-methylphenyl)-2-[6-(cyclohexylsulfanyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazine:
Properties
CAS No. |
88489-98-9 |
---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H10N4/c1-9-2-4-10(5-3-9)11-6-7-12-14-13-8-16(12)15-11/h2-8H,1H3 |
InChI Key |
SBBMDEIIUUWPEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
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